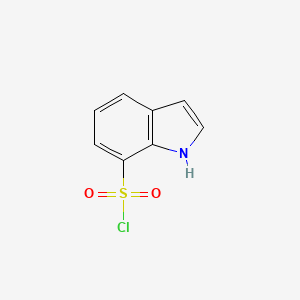

1H-indole-7-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Reactive Intermediates in Organic Synthesis

Sulfonyl chlorides are a class of organosulfur compounds characterized by the functional group -SO₂Cl. They are widely regarded as important intermediates in organic synthesis due to their high reactivity. magtech.com.cnacs.org The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile formation of sulfonamides, sulfonic esters, and sulfones through reactions with amines, alcohols, and thiols, respectively. magtech.com.cn

The sulfonamide linkage, in particular, is a key structural motif found in a multitude of biologically active compounds and approved pharmaceutical drugs. semanticscholar.org Consequently, sulfonyl chlorides are frequently employed as building blocks in the construction of compound libraries for drug discovery and development. Their ability to readily introduce a sulfonyl group, which can act as a hydrogen bond acceptor and improve physicochemical properties, makes them a versatile tool for medicinal chemists. semanticscholar.org

Importance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry and Medicinal Chemistry Research

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in organic and medicinal chemistry. openmedicinalchemistryjournal.comrsc.org This structure is a fundamental component of numerous natural products, including the essential amino acid tryptophan and various alkaloids with significant pharmacological activities. rsc.org The indole nucleus is a versatile pharmacophore that can engage in various interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking.

The broad spectrum of biological activities associated with indole derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, has fueled extensive research into their synthesis and modification. openmedicinalchemistryjournal.com The ability to functionalize the indole ring at various positions allows for the fine-tuning of its pharmacological profile, making it a cornerstone in the design of new therapeutic agents. openmedicinalchemistryjournal.com

Positioning of 1H-Indole-7-sulfonyl chloride as a Key Synthetic Precursor

1H-Indole-7-sulfonyl chloride emerges as a key synthetic precursor by combining the desirable features of both the indole scaffold and the sulfonyl chloride functional group. The strategic placement of the sulfonyl chloride at the 7-position of the indole ring provides a reactive handle for introducing a diverse array of substituents, leading to the generation of novel indole-based compounds.

The synthesis of 7-substituted indoles can be challenging, and methods like the regioselective migration of N-sulfonyl groups have been developed to access this specific substitution pattern. researchgate.net The resulting 7-sulfonyl indole derivatives are of interest as potential inhibitors of biological targets such as Mycobacterium tuberculosis H37Rv chorismate mutase. researchgate.net The reaction of 1H-indole-7-sulfonyl chloride with various nucleophiles, such as amines, leads to the formation of a library of 7-sulfonamido-indoles, which can be screened for a wide range of biological activities. The reactivity of the sulfonyl chloride group allows for the construction of complex molecules with potential therapeutic applications.

Data on Indole Sulfonyl Chlorides

The following tables provide a summary of key information for 1H-indole-7-sulfonyl chloride and its related isomers.

Table 1: Physicochemical Properties of Indole Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indole-7-sulfonyl chloride | Not available | C₈H₆ClNO₂S | 215.66 |

| 1-Methyl-1H-indole-7-sulfonyl chloride | 941716-95-6 | C₉H₈ClNO₂S | 229.68 |

| 1H-Indole-5-sulfonyl chloride | 936901-94-9 | C₈H₆ClNO₂S | 215.66 |

| 1H-Indole-3-sulfonyl chloride | Not available | C₈H₆ClNO₂S | 215.66 |

Table 2: Spectroscopic Data for Indole Sulfonyl Chlorides

| Compound | Spectroscopic Data |

| Indole Sulfonyl Chlorides (General) | IR (cm⁻¹): ~1370 (S=O asymmetric stretch), ~1170 (S=O symmetric stretch) |

| ¹³C-NMR (ppm): ~110–120 for the carbon attached to the SO₂Cl group | |

| 7-Methoxy-2-tosyl-1H-indole | ¹H NMR (400 MHz, CDCl₃) δ: 9.00 (s, 1H), 7.86 (d, J = 8.3 Hz, 2H), 7.28 (s, 2H), 7.23 (d, J = 8.2 Hz, 1H), 7.16–7.03 (m, 3H), 6.73 (d, J = 7.7 Hz, 1H), 3.95 (s, 3H), 2.38 (s, 3H) rsc.org |

| 7-Bromo-2-tosyl-1H-indole | ¹H NMR (400 MHz, CDCl₃) δ: 8.86 (s, 1H), 7.91 (d, J = 8.3 Hz, 2H), 7.60 (d, J = 8.1 Hz, 1H), 7.51–7.47 (m, 1H), 7.33 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 2.2 Hz, 1H), 7.06 (t, J = 7.8 Hz, 1H), 2.41 (s, 3H) rsc.org |

Properties

Molecular Formula |

C8H6ClNO2S |

|---|---|

Molecular Weight |

215.66 g/mol |

IUPAC Name |

1H-indole-7-sulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H |

InChI Key |

FHLRDOWXFBOLJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 1h Indole 7 Sulfonyl Chloride

Conventional Synthetic Approaches

Conventional methods for the synthesis of 1H-indole-7-sulfonyl chloride primarily rely on established reactions that can be adapted to achieve the desired C7-sulfonylation. These approaches often involve multi-step sequences, starting from appropriately substituted precursors.

Electrophilic Sulfonation of Indole (B1671886) Derivatives

Electrophilic sulfonation is a fundamental method for introducing a sulfonyl group onto an aromatic ring. However, the direct sulfonation of unsubstituted indole is not a viable route to 1H-indole-7-sulfonyl chloride due to the strong preference for substitution at other positions. To achieve C7-sulfonylation, strategies involving directing groups or the use of specific starting materials are necessary.

The direct sulfonation of indole with reagents like chlorosulfonic acid or sulfuryl chloride typically leads to a mixture of products with a low yield of the desired 7-substituted isomer. The high reactivity of the indole ring often results in polysubstitution and polymerization under the harsh acidic conditions required for these reactions.

A more controlled approach involves the use of a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, which can mitigate the extent of side reactions. However, achieving C7 regioselectivity remains a significant hurdle without the influence of a directing group.

A plausible and effective route to 1H-indole-7-sulfonyl chloride is through a Sandmeyer-type reaction starting from 7-aminoindole. This classical method involves the diazotization of the amino group followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This approach circumvents the challenges of direct electrophilic attack on the indole ring and provides a reliable method for introducing the sulfonyl chloride functionality at the C7 position.

Table 1: Reagents and Conditions for Sulfonyl Chloride Synthesis via Sandmeyer-type Reaction

| Starting Material | Reagents | Key Steps |

| 7-Aminoindole | 1. NaNO₂, HCl (aq.)2. SO₂, CuCl | 1. Diazotization of the amino group.2. Sulfonyl chloride formation. |

This table outlines a general procedure based on the principles of the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides.

Achieving regiochemical control in the electrophilic sulfonation of indoles is paramount for the synthesis of the C7-isomer. The electronic properties of the indole ring inherently direct electrophiles to the C3 position. To overcome this, the use of a protecting or directing group on the indole nitrogen (N1 position) is a common strategy. These groups can alter the electronic distribution within the indole ring and sterically hinder attack at certain positions, thereby favoring substitution at the less reactive C7 position. For instance, N-acyl or N-sulfonyl protected indoles can be used to direct metallation and subsequent functionalization to the C7 position, which can then potentially be converted to a sulfonyl chloride.

The mechanism of electrophilic aromatic substitution on the indole ring involves the attack of an electrophile on the electron-rich pyrrole (B145914) ring to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. Attack at C3 is most favored as it allows the positive charge to be delocalized over the benzene (B151609) ring and the nitrogen atom without disrupting the aromaticity of the benzenoid ring in all resonance structures. Attack at C2 is less favorable, and attack on the benzene ring (C4-C7) is the least favorable under standard conditions due to the higher energy of the corresponding intermediates. Directing groups are therefore essential to overcome this inherent reactivity pattern and facilitate substitution at the C7 position.

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative strategy for the synthesis of sulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors such as thiols and disulfides. This method avoids the direct sulfonation of the indole ring and instead relies on the pre-installation of a sulfur functionality at the desired position.

The synthesis of 1H-indole-7-sulfonyl chloride via this route would necessitate the preparation of 1H-indole-7-thiol or di(1H-indol-7-yl) disulfide as the key precursor. While specific literature detailing the synthesis of these particular indole-7-sulfur compounds is scarce, general methods for the preparation of aryl thiols can be considered. One potential route involves the Newman-Kwart rearrangement of an O-aryl thiocarbamate derived from 7-hydroxyindole. Another possibility is the reduction of a 7-indolesulfonic acid derivative.

Once the 1H-indole-7-thiol or its corresponding disulfide is obtained, it can be subjected to oxidative chlorination to yield the desired sulfonyl chloride. A variety of reagents are available for this transformation, offering a range of reaction conditions.

Table 2: Reagents for Oxidative Chlorination of Thiols and Disulfides

| Reagent System | Description |

| Chlorine (Cl₂) in aqueous acid | A traditional and effective method, though handling gaseous chlorine can be hazardous. |

| N-Chlorosuccinimide (NCS) | A milder and more convenient chlorinating agent. |

| Hydrogen peroxide and Thionyl chloride (H₂O₂/SOCl₂) | A highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org |

| Sulfuryl chloride (SO₂Cl₂) | A common and effective reagent for this transformation. |

The choice of reagent and reaction conditions would need to be optimized for the specific indole-7-thiol or disulfide substrate to achieve a good yield of 1H-indole-7-sulfonyl chloride while minimizing potential side reactions on the indole ring.

Utilization of Specific Oxidizing and Chlorinating Agents

The preparation of sulfonyl chlorides can be accomplished through the oxidative chlorination of sulfur-containing precursors, such as thiols or their derivatives. This transformation involves the simultaneous oxidation of the sulfur atom and its chlorination. A variety of reagents have been developed for this purpose, offering different levels of reactivity and selectivity.

Common methods involve the use of N-chlorosuccinimide (NCS) in the presence of an acid and a chloride source. For instance, the oxidation of thiols with a combination of NCS and dilute hydrochloric acid can yield the corresponding sulfonyl chlorides in good yields. organic-chemistry.org Another approach employs hydrogen peroxide as the oxidant in conjunction with a chlorinating agent and a catalyst like zirconium tetrachloride for the direct conversion of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org

While direct application to an indole-7-thiol precursor is specific, these general methods represent established routes for forming aryl sulfonyl chlorides. The choice of reagent is critical to avoid unwanted side reactions on the sensitive indole nucleus.

| Oxidizing/Chlorinating System | Precursor | Key Features |

| N-Chlorosuccinimide (NCS) / HCl | Thiol | Mild conditions, good yields. organic-chemistry.org |

| H₂O₂ / Zirconium tetrachloride | Thiol, Disulfide | High purity of product, efficient conversion. organic-chemistry.org |

| Nitrate salt / Chlorotrimethylsilane | Thiol, Disulfide | Mild and efficient, highly selective. |

Preparation from Corresponding Sulfonic Acids and Their Salts

A well-established and widely used method for synthesizing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This approach is applicable to a broad range of substrates, including aromatic and heteroaromatic systems. The conversion of 1H-indole-7-sulfonic acid or its sodium salt to 1H-indole-7-sulfonyl chloride typically involves treatment with a strong chlorinating agent.

Traditional reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), often requiring heating. google.com However, these harsh conditions can be unsuitable for sensitive substrates. Milder and more efficient modern reagents have been developed. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been shown to convert sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions at room temperature with high efficiency. organic-chemistry.org

| Chlorinating Agent | Substrate | Reaction Conditions |

| Phosphorus Pentachloride (PCl₅) | Sulfonic acid salt | Often requires heating. google.com |

| Thionyl Chloride (SOCl₂) | Sulfonic acid | Can be used in combination with a catalyst like DMF. |

| TAPC | Sulfonic acid | Mild, solvent-free, room temperature. organic-chemistry.org |

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in organic synthesis have provided more sophisticated and regioselective methods for preparing functionalized indoles, including those bearing a C-7 sulfonyl group.

Transition Metal-Catalyzed Sulfonylation Methods

An efficient strategy for the regioselective synthesis of C-7 functionalized indoles involves the direct sulfonylation of indoline (B122111) precursors, which can subsequently be aromatized. Copper catalysis has proven effective for this transformation. A chelation-assisted, copper-catalyzed direct sulfonylation of indolines with arylsulfonyl chlorides has been developed. nih.govresearchgate.net This method operates under an air atmosphere and demonstrates good functional group tolerance, providing a variety of C-7 functionalized indoline scaffolds in moderate to good yields. nih.gov The reaction mechanism is suggested to involve a sulfonyl radical. nih.govresearchgate.net

Palladium catalysis is a powerful tool for the direct C-H functionalization of heterocycles, including indoles. While direct C-7 sulfonylation remains a challenge, palladium-catalyzed approaches often rely on directing groups to control regioselectivity. For instance, an N-(pyridin-2-yl) directing group can be used to guide the functionalization to specific positions of the indole ring. nih.gov A palladium-catalyzed three-component reaction of 1-(pyridin-2-yl)indoles, a sulfur dioxide source like DABCO·(SO₂)₂, and aryldiazonium salts has been used to generate 2-sulfonated indoles. nih.gov Although this example targets the C-2 position, the principle of using a directing group to achieve regioselective C-H bond functionalization is a key strategy that could potentially be adapted for C-7 sulfonylation.

Regioselective Sulfonyl Group Migration Strategies (e.g., AlCl₃-mediated)

A novel and powerful strategy for the regioselective synthesis of 7-sulfonyl indoles involves the Lewis acid-mediated migration of a sulfonyl group from the indole nitrogen (N-1) to the C-7 position. rsc.orgresearchgate.net This unexpected rearrangement provides a straightforward route to C-7 sulfonylation.

The reaction is typically mediated by aluminum trichloride (B1173362) (AlCl₃) and involves treating an N-sulfonyl indole with the Lewis acid. rsc.org The process is believed to proceed via the departure of the N-sulfonyl group, which then re-substitutes the indole ring at the most sterically accessible and electronically favorable C-7 position. This method has been successfully applied to a range of N-alkyl, N-aryl, and N-heteroarylsulfonyl indoles. rsc.orgresearchgate.net

Table of Experimental Conditions for AlCl₃-Mediated Sulfonyl Migration

| N-Sulfonyl Indole Substrate | Lewis Acid (equiv.) | Temperature (°C) | Yield of 7-Sulfonyl Indole (%) |

| N-Tosylindole | AlCl₃ (3) | 80 | Good |

| N-Phenylsulfonylindole | AlCl₃ (3) | 80 | Moderate to Good |

| N-Methylsulfonylindole | AlCl₃ (3) | 80 | Good |

Data is representative of findings reported in the literature. rsc.orgresearchgate.net

Scalable Synthetic Routes for Industrial and Pharmaceutical Intermediates

The industrial-scale synthesis of 1H-indole-7-sulfonyl chloride, a key intermediate in the development of pharmaceuticals, necessitates robust, efficient, and scalable synthetic methodologies. The primary approach to constructing this molecule involves a multi-step process that begins with the protection of the indole nitrogen, followed by electrophilic substitution to introduce the sulfonyl chloride functionality, and concludes with deprotection. A common and industrially viable strategy is the chlorosulfonation of an N-protected indole derivative.

A representative scalable synthesis commences with the protection of the indole nitrogen, frequently through acetylation with acetic anhydride (B1165640) to form N-acetylindole. This protecting group serves a dual purpose: it deactivates the pyrrole ring towards unwanted side reactions and enhances the stability of the indole nucleus to the harsh conditions of chlorosulfonation.

The subsequent and critical step is the regioselective chlorosulfonation at the C7 position of the benzene ring of the N-acetylindole. This is typically achieved using a significant excess of chlorosulfonic acid. The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts and ensure safety. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the desired product.

Upon completion of the chlorosulfonation, the reaction mixture is carefully quenched by pouring it onto ice. This process precipitates the crude N-acetyl-1H-indole-7-sulfonyl chloride, which can then be isolated by filtration. The subsequent hydrolysis of the N-acetyl protecting group is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a suitable solvent system, to yield the final product, 1H-indole-7-sulfonyl chloride.

For industrial applications, the development of continuous flow processes for chlorosulfonation reactions is an area of active investigation. nih.gov Continuous stirred-tank reactors (CSTRs) offer advantages in terms of safety, process control, and scalability compared to traditional batch processes. nih.gov Automated systems can monitor and adjust critical parameters such as temperature, reagent addition rates, and reaction time, leading to improved consistency and yield of the final product. nih.gov

Below are data tables outlining a typical batch synthesis process for 1H-indole-7-sulfonyl chloride, based on established chemical principles for the chlorosulfonation of N-protected aromatic compounds.

Table 1: Synthesis of N-acetyl-1H-indole-7-sulfonyl chloride

| Step | Reagents & Solvents | Equipment | Parameters |

| 1. Acetylation of Indole | Indole, Acetic Anhydride | Jacketed Glass Reactor | Temperature: 0-10 °C, Time: 1-2 hours |

| 2. Chlorosulfonation | N-acetylindole, Chlorosulfonic Acid | Jacketed Glass Reactor with Mechanical Stirrer and Gas Scrubber | Temperature: -5 to 5 °C (addition), 20-25 °C (reaction), Time: 2-4 hours |

| 3. Quenching & Isolation | Ice, Water | Large Beaker, Filtration Unit | Temperature: 0-10 °C |

| 4. Purification | Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) | Crystallization Vessel, Filtration Unit | - |

Table 2: Deprotection to 1H-indole-7-sulfonyl chloride

| Step | Reagents & Solvents | Equipment | Parameters |

| 1. Hydrolysis | N-acetyl-1H-indole-7-sulfonyl chloride, Sodium Hydroxide, Methanol/Water | Jacketed Glass Reactor | Temperature: 20-25 °C, Time: 1-3 hours |

| 2. Neutralization & Extraction | Hydrochloric Acid, Ethyl Acetate | Separation Funnel/Extractor | pH adjustment to ~7 |

| 3. Drying & Concentration | Sodium Sulfate, Rotary Evaporator | - | - |

| 4. Final Purification | Column Chromatography (Silica Gel) or Recrystallization | Chromatography System or Crystallization Vessel | - |

The development of scalable synthetic routes is crucial for the commercial viability of pharmaceutical intermediates like 1H-indole-7-sulfonyl chloride. While batch processes are well-established, the future of large-scale production likely lies in the adoption of continuous manufacturing technologies to enhance safety, efficiency, and product quality. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1h Indole 7 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) attached to the 7-position of the indole (B1671886) ring in 1H-indole-7-sulfonyl chloride imparts a strong electrophilic character to the sulfur atom. This electrophilicity is a consequence of the significant electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. The indole nucleus itself is an electron-rich aromatic system; however, its reactivity is substantially influenced by the presence of the strongly electron-withdrawing sulfonyl chloride group.

This electronic feature makes the sulfur atom highly susceptible to attack by nucleophiles, forming the basis for a variety of synthetically useful transformations. The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is a cornerstone of their application in organic synthesis.

Nucleophilic Substitution Reactions (SN) at the Sulfur Center

The primary reaction pathway for 1H-indole-7-sulfonyl chloride involves the nucleophilic substitution of the chloride ion from the sulfonyl group. This reactivity facilitates the formation of stable sulfur-nitrogen or sulfur-oxygen bonds, which is fundamental to the synthesis of sulfonamides and sulfonate esters, respectively.

The reaction of 1H-indole-7-sulfonyl chloride with primary or secondary amines is a widely employed method for the synthesis of indole-7-sulfonamides. cbijournal.com This transformation is a classic example of a nucleophilic substitution reaction at a sulfur center. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated as a byproduct. cbijournal.comresearchgate.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is a good leaving group. The versatility of this reaction allows for the synthesis of a diverse range of sulfonamide derivatives by varying the amine component. For example, a new series of indole-based-sulfonamide derivatives was synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine. nih.gov

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Product | Yield (%) |

| Benzene (B151609) sulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | 100 |

| 4-Nitrobenzyl sulfonyl chloride | Aniline | Pyridine | N-Phenyl-4-nitrobenzenesulfonamide | 100 |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | N,4-Dimethyl-N-tosylbenzenesulfonamide | Quantitative |

| 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl, heteroaryl, alkyl, and cyclopropyl (B3062369) sulfonyl chlorides | Sodium hydride | Corresponding sulfonamides | 72-96 |

In a reaction analogous to sulfonamide formation, 1H-indole-7-sulfonyl chloride can react with alcohols to yield sulfonate esters. periodicchemistry.com This reaction also proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. youtube.comyoutube.com A base, such as pyridine, is typically used to facilitate the reaction by deprotonating the alcohol and neutralizing the HCl byproduct. periodicchemistry.comyoutube.com

The conversion of alcohols into sulfonate esters, such as tosylates, mesylates, or triflates, is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl group) into a good leaving group. periodicchemistry.comyoutube.com This "activation" of the alcohol allows it to subsequently participate in substitution or elimination reactions. youtube.com

Table 2: Methods for Sulfonylation of Alcohols

| Reagents | Conditions | Product | Notes |

| Sulfonyl chlorides and Me₂N(CH₂)nNMe₂ (n = 3 or 6) | Stoichiometric base | Sulfonate esters | High reaction rate, operational simplicity. |

| Sulfonyl chlorides and catalytic Me₂N(CH₂)nNMe₂ | Stoichiometric NEt₃ | Sulfonate esters | More economical use of the diamine. |

| Sulfonyl chlorides and 4-Methylpyridine N-oxide | 4Å molecular sieves, room temperature | Sulfonate esters | Amine-free, mild conditions suitable for base-sensitive substrates. |

Sulfonyl chlorides can undergo hydrolysis to form the corresponding sulfonic acids. The kinetics and mechanism of the hydrolysis of aromatic sulfonyl chlorides have been studied in aqueous sulfuric acid solutions. osti.gov The proposed mechanism involves the formation of a complex between water and the sulfonyl chloride, which then transforms into the reaction products in the rate-determining step. osti.gov

Radical Reactions and Photoredox Catalysis Involving Sulfonyl Chlorides

Beyond their role in nucleophilic substitution reactions, sulfonyl chlorides can also serve as precursors to sulfonyl radicals.

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. acs.orgnih.gov Visible-light photoredox catalysis has been shown to be an efficient method for the synthesis of arenesulfonyl chlorides from anilines, proceeding through a proposed photoredox-catalysis mechanism. nih.gov

Once generated, sulfonyl radicals can participate in a range of chemical transformations. For instance, a protocol for the generation and precise control of sulfonyl radicals from dimethylsulfamoyl chloride has been reported, leading to the efficient and selective synthesis of various alkyl sulfonates and sulfonamides. researchgate.net Silyl radical-mediated activation of sulfamoyl chlorides has also been demonstrated, enabling direct access to aliphatic sulfonamides from alkenes. acs.org These methods often offer advantages over traditional oxidation or reduction approaches by not requiring harsh reagents like sulfur dioxide or stoichiometric oxidants and reductants. researchgate.net

Table 3: Methods for Generating and Reacting Sulfonyl Radicals

| Precursor | Method | Reactant | Product |

| Sulfone tetrazoles | Iridium photoredox catalysis | Electron-deficient olefins | Dialkyl sulfones |

| Anilines | Visible-light photoredox catalysis | In situ SO₂ and HCl | Arenesulfonyl chlorides |

| Dimethylsulfamoyl chloride | Visible-light photoredox catalysis | Alkenes | Alkyl sulfonates and sulfonamides |

| Sulfamoyl chlorides | Silyl radical-mediated activation (photocatalyst Eosin Y) | Alkenes | Aliphatic sulfonamides |

Photochemical Activation and Transformations (e.g., Hydrosulfonylation)

The photochemical activation of sulfonyl chlorides, including heteroaromatic derivatives analogous to 1H-indole-7-sulfonyl chloride, has emerged as a powerful strategy for the formation of sulfonyl radicals. These reactive intermediates can then participate in a variety of chemical transformations, with hydrosulfonylation of alkenes being a prominent example. This process is often facilitated by visible-light photoredox catalysis, offering a mild and efficient alternative to traditional methods. d-nb.infonih.govsemanticscholar.org

The general mechanism for the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides commences with the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. organic-chemistry.org This sulfonyl radical subsequently adds to the C=C double bond of an alkene to generate a carbon-centered radical intermediate. The final step involves a hydrogen atom transfer (HAT) from a suitable hydrogen atom donor to this radical intermediate, yielding the hydrosulfonylated product and regenerating the catalyst. d-nb.info

A variety of photocatalysts can be employed for this transformation, with iridium and ruthenium complexes, as well as organic dyes like Eosin Y, being common choices. The selection of the hydrogen atom donor is crucial and depends on the electronic nature of the carbon-centered radical intermediate to ensure a polarity-matched HAT. researchgate.net For instance, tris(trimethylsilyl)silane (B43935) has been identified as an effective hydrogen atom donor for reactions involving electron-deficient alkenes. nih.govsemanticscholar.org

While specific studies on the photochemical hydrosulfonylation of 1H-indole-7-sulfonyl chloride are not extensively detailed in the reviewed literature, the reaction is broadly applicable to a wide range of sulfonyl chlorides, including various heteroaryl derivatives. researchgate.netresearchgate.net This suggests that 1H-indole-7-sulfonyl chloride would likely undergo similar transformations under photoredox conditions. The reaction conditions are generally mild, proceeding at room temperature under blue LED irradiation. researchgate.netresearchgate.net

The scope of the reaction is extensive, tolerating a diverse array of functional groups on both the sulfonyl chloride and the alkene partner. Heteroaryl sulfonyl chlorides derived from thiophene, thiazole, and pyridine have been successfully employed in these reactions, affording the corresponding sulfones in good to excellent yields. researchgate.netresearchgate.net This indicates a high probability of success for the analogous reactions of 1H-indole-7-sulfonyl chloride. A representative table of reaction conditions and yields for the hydrosulfonylation of various alkenes with different heteroaryl sulfonyl chlorides is presented below, illustrating the general efficacy of the method.

Table 1: Photochemical Hydrosulfonylation of Alkenes with Heteroaryl Sulfonyl Chlorides This table is a representative example based on data for various heteroaryl sulfonyl chlorides and is intended to illustrate the potential reactivity of 1H-indole-7-sulfonyl chloride.

| Heteroaryl Sulfonyl Chloride | Alkenes | Photocatalyst | Hydrogen Atom Donor | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Thiophene-2-sulfonyl chloride | N-Phenylacrylamide | fac-Ir(ppy)3 | (TMS)3SiH | Acetonitrile | 85 |

| Thiazole-2-sulfonyl chloride | Styrene | Ru(bpy)3Cl2 | (TMS)3SiH | Acetonitrile | 78 |

| Pyridine-3-sulfonyl chloride | 1-Octene | Eosin Y | (TMS)3SiH | Acetonitrile | 72 |

| 1H-indole-7-sulfonyl chloride (Predicted) | N-Phenylacrylamide | fac-Ir(ppy)3 | (TMS)3SiH | Acetonitrile | Expected Good to High |

Role in Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

1H-indole-7-sulfonyl chloride can serve as a versatile substrate in palladium-catalyzed cross-coupling reactions for the formation of both carbon-carbon and carbon-heteroatom bonds. The sulfonyl chloride group can act as a leaving group, enabling transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Carbon-Carbon Bond Formation:

The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide or pseudohalide. While aryl halides are the most common substrates, the use of aryl sulfonyl chlorides has also been reported. rsc.org In this context, 1H-indole-7-sulfonyl chloride could potentially be coupled with various boronic acids or their derivatives in the presence of a palladium catalyst and a base to afford 7-aryl or 7-vinyl indoles. The reactivity order for Suzuki-Miyaura coupling has been shown to be ArI > ArSO2Cl > ArBr > ArCl, indicating that sulfonyl chlorides are viable coupling partners. acs.org

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an unsaturated halide or triflate with an alkene. liv.ac.ukmdpi.com The use of aryl sulfonyl chlorides as arylating agents in Heck-type reactions has also been documented, proceeding via a desulfonative pathway. rug.nl This suggests that 1H-indole-7-sulfonyl chloride could react with a variety of alkenes to introduce the indole moiety at a vinylic position.

Table 2: Potential Carbon-Carbon Coupling Reactions of 1H-Indole-7-sulfonyl chloride This table presents a hypothetical overview of potential C-C bond-forming reactions based on the known reactivity of other aryl and heteroaryl sulfonyl chlorides.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / PPh3, Base (e.g., K2CO3) | 7-Aryl-1H-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / PPh3, Base (e.g., Et3N) | 7-(Vinyl)-1H-indole derivative |

Carbon-Heteroatom Bond Formation:

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or pseudohalide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been extended to include the use of aryl chlorides as substrates. diva-portal.org While less common, the coupling of sulfonyl chlorides with amines under palladium catalysis can also be envisioned, providing a route to sulfonamides. More relevant to C-N bond formation at the indole-7-position would be a desulfonylative amination, though this is not a standard transformation. A more direct application of 1H-indole-7-sulfonyl chloride in C-N bond formation is its classical reaction with primary or secondary amines to form the corresponding sulfonamides, a reaction that typically does not require a metal catalyst. However, for the formation of a C-N bond where the nitrogen atom is directly attached to the 7-position of the indole ring, replacing the entire sulfonyl chloride group, a Buchwald-Hartwig type reaction would be necessary, and the feasibility would depend on the specific reaction conditions and the relative reactivity of the C-S bond to oxidative addition by the palladium catalyst.

Similarly, palladium-catalyzed methods for the formation of C-O and C-S bonds, analogous to the Buchwald-Hartwig amination, could potentially be applied to 1H-indole-7-sulfonyl chloride, reacting with alcohols or thiols to form 7-aryloxy or 7-arylthio-indoles, respectively.

Table 3: Potential Carbon-Heteroatom Coupling Reactions of 1H-Indole-7-sulfonyl chloride This table provides a hypothetical overview of potential C-Heteroatom bond-forming reactions based on established cross-coupling methodologies.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(OAc)2 / Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 7-Amino-1H-indole derivative |

Applications in Complex Molecule Synthesis and Derivatization

1H-Indole-7-sulfonyl chloride as a Versatile Building Block

1H-Indole-7-sulfonyl chloride is a bifunctional molecule that serves as a highly versatile building block in organic synthesis. Its utility stems from the combination of the indole (B1671886) nucleus and the highly reactive sulfonyl chloride group. The indole scaffold is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals, making it a privileged structure in medicinal chemistry. The sulfonyl chloride functional group is a potent electrophile, rendering the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is fundamental to the formation of sulfonamides and sulfonate esters, which are crucial classes of compounds in various chemical and biological applications. The strategic placement of the sulfonyl chloride at the 7-position of the indole ring allows for the introduction of diverse functionalities onto the benzene (B151609) portion of the indole core, providing a powerful tool for creating complex molecular architectures. ijarsct.co.inindole-building-block.comrsc.org

The inherent reactivity of 1H-indole-7-sulfonyl chloride makes it an important precursor for the construction of diverse and complex heterocyclic frameworks. researchgate.net The sulfonyl chloride group can react with various nucleophiles, including primary and secondary amines, to form stable sulfonamide linkages. ijarsct.co.in This reaction is a cornerstone for assembling more elaborate molecular systems where the indole unit is linked to other heterocyclic rings. For instance, by reacting 1H-indole-7-sulfonyl chloride with an amino-substituted heterocycle, chemists can readily synthesize multi-ring systems. ijarsct.co.in These frameworks are of significant interest in medicinal chemistry, as they allow for the exploration of a wider chemical space in the search for new therapeutic agents. The indole portion of the molecule can engage in specific interactions with biological targets, while the newly formed sulfonamide bridge and attached heterocycle can modulate properties such as solubility, stability, and binding affinity. ekb.eg

The synthesis of complex organic molecules often relies on the sequential and controlled formation of new chemical bonds. 1H-Indole-7-sulfonyl chloride facilitates this process by acting as a reactive handle for incorporating the indole-7-sulfonyl moiety into larger structures. acs.org Its strong electrophilic nature allows for efficient coupling with a wide range of nucleophilic partners under relatively mild conditions. This enables chemists to build molecular complexity step-by-step. For example, the sulfonyl chloride can be used in reactions to link the indole core to chiral auxiliaries, peptides, or other elaborate fragments, paving the way for the total synthesis of natural products or the creation of novel bioactive compounds. ijarsct.co.inresearchgate.net

Derivatization to Indole-based Sulfonamides

The most common and synthetically valuable transformation of 1H-indole-7-sulfonyl chloride is its reaction with primary or secondary amines to yield indole-7-sulfonamides. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ijarsct.co.inresearchgate.net The reaction is generally high-yielding and tolerant of a wide variety of functional groups on the amine coupling partner, making it a robust method for generating large libraries of derivatives. ekb.eg

The derivatization of 1H-indole-7-sulfonyl chloride is not limited to simple amines. A vast array of novel indole derivatives can be synthesized by reacting it with diverse nucleophiles, leading to modified sulfonyl groups. For example, reaction with alcohols yields sulfonate esters, while reaction with hydrazines can produce sulfonyl hydrazides. researchgate.netrsc.org This versatility allows for the creation of compounds with fine-tuned electronic and steric properties. Researchers have synthesized series of novel indole-based sulfonamide derivatives by treating indole precursors with various aryl sulfonyl chlorides, demonstrating the modularity of this synthetic approach. researchgate.netnih.gov This strategy enables the systematic modification of the substituent attached to the sulfonyl group, which is a key tactic in optimizing the biological activity of a lead compound.

1H-Indole-7-sulfonyl chloride is a critical precursor in drug development and medicinal chemistry due to the established biological importance of the resulting indole sulfonamide derivatives. ijarsct.co.inresearchgate.net The sulfonamide functional group is a key structural component in a wide range of pharmaceutical drugs. ekb.eg When combined with the indole nucleus, it gives rise to compounds with potential therapeutic applications. Indole-based sulfonamides have been investigated for a variety of biological activities, including as anticancer agents and as inhibitors of enzymes like carbonic anhydrase, which is a target for diuretics and antiglaucoma drugs. ijarsct.co.inmdpi.com The ability to readily synthesize a diverse library of indole-7-sulfonamides from a single precursor allows medicinal chemists to efficiently conduct structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity. researchgate.net

| Derivative Class | Therapeutic Target/Application | Research Findings |

| Pyridyl-indole heteroaryl chalcones | Carbonic Anhydrase IX inhibitors, Anticancer agents | Certain derivatives showed inhibitory activity against carbonic anhydrase IX and cytotoxic effects on cancer cell lines. ijarsct.co.inmdpi.com |

| General Indole-based Sulfonamides | Anticancer, Antidiabetic | Synthesized derivatives have been tested against cell lines like HCT116 and MCF7, with some compounds showing cytotoxic activity. Others have been investigated for inhibiting enzymes related to diabetes, such as α-amylase. researchgate.net |

| 2-Oxindole Benzenesulfonamides | Carbonic Anhydrase IX and XII inhibitors | Conjugates were reported to preferentially inhibit tumor-associated carbonic anhydrase isoforms. mdpi.com |

Utilization in Bioconjugation and Chemical Labeling Research

The high reactivity of the sulfonyl chloride group makes 1H-indole-7-sulfonyl chloride and similar reagents potential tools for bioconjugation and chemical labeling. nih.gov Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes or drugs, to biomolecules like proteins or antibodies. The sulfonyl chloride can react with nucleophilic functional groups present on the surface of proteins, most notably the epsilon-amino group of lysine (B10760008) residues. This reaction forms a stable sulfonamide bond, effectively "tagging" the protein with the indole moiety. nih.gov Such labeling can be used to study protein localization and function, or to create targeted therapeutics. While applications of 1H-indole-7-sulfonyl chloride itself are specific, the principle is well-established with other sulfonyl chlorides being used to link molecules to peptides and proteins. nih.govresearchgate.net This methodology expands the toolkit available for the site-specific modification of complex biomolecules under mild conditions. nih.gov

Applications in Protective Group Chemistry for Hydroxyl and Amino Functionalities

The sulfonyl chloride moiety of 1H-indole-7-sulfonyl chloride is a classic electrophile for the protection of nucleophilic functional groups, particularly amines and, to a lesser extent, phenols. This application leverages the formation of stable sulfonamides and sulfonate esters, which effectively mask the reactivity of the original functional group under a wide range of synthetic conditions.

Protection of Amino Groups:

The primary application in protective group chemistry is the reaction of 1H-indole-7-sulfonyl chloride with primary and secondary amines to form the corresponding 1H-indole-7-sulfonamides. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct. youtube.com

The resulting sulfonamide significantly alters the properties of the original amine. The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom, drastically reducing the amine's basicity and nucleophilicity. youtube.comchem-station.com This electronic effect "protects" the amino group from participating in undesired side reactions, such as acylation, alkylation, or Michael additions, while other transformations are carried out elsewhere in the molecule.

The stability of the indolylsulfonamide protecting group is a key advantage. Sulfonamides are robust and generally stable to both acidic and basic conditions that would cleave other common amine protecting groups like carbamates (e.g., Boc, Cbz). chem-station.com

| Functional Group | Reagent | Protected Group | Key Features of Protection |

| Primary/Secondary Amine | 1H-Indole-7-sulfonyl chloride | 1H-Indole-7-sulfonamide | Reduces basicity and nucleophilicity; high stability to acid/base. |

| Phenolic Hydroxyl | 1H-Indole-7-sulfonyl chloride | 1H-Indole-7-sulfonate ester | Masks hydroxyl group; stable protecting group. |

Protection of Hydroxyl Groups:

While sulfonyl chlorides are more commonly used to activate aliphatic alcohols as leaving groups rather than for protection, they can be effectively used to protect phenols. chem-station.com 1H-indole-7-sulfonyl chloride can react with phenols under basic conditions to yield 1H-indole-7-sulfonate esters. This strategy is particularly useful for protecting electron-rich phenols against oxidation. chem-station.com The resulting sulfonate ester is significantly more stable than the corresponding carboxylate ester and can withstand a broader array of reaction conditions.

Integration into Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. The indole scaffold is a frequent and versatile participant in a wide variety of MCRs. nih.gov The bifunctional nature of 1H-indole-7-sulfonyl chloride presents intriguing possibilities for its integration into MCRs and subsequent domino (or cascade) processes.

Dual Reactivity Modes:

1H-indole-7-sulfonyl chloride possesses two distinct reactive sites: the nucleophilic indole ring (typically at the C3 position or the N1 nitrogen) and the electrophilic sulfonyl chloride group. This duality allows for two main strategies for its incorporation into complex reaction sequences.

Sequential MCR and Sulfonyl Chloride Derivatization: In this approach, the indole nucleus of 1H-indole-7-sulfonyl chloride could first participate in a classic indole-based MCR. For instance, it could act as the nucleophilic component in a Friedel-Crafts-type reaction with an in situ-generated imine, a common strategy in MCRs for synthesizing complex indole alkaloids. The product of this MCR would be a more elaborate molecule that still contains the intact 7-sulfonyl chloride moiety. This reactive handle could then be used in a subsequent step to introduce further diversity, for example, by reacting it with a library of amines or alcohols to generate a series of sulfonamides or sulfonate esters.

Initial Derivatization Followed by MCR/Domino Reaction: Alternatively, the sulfonyl chloride group can serve as the initial point of reaction. It can be reacted with a bifunctional molecule, such as an amino acid or an amino alcohol, to create a more complex indole-based building block. This new derivative, now containing appended functionality, could then be subjected to a domino or multicomponent reaction that engages the indole core. For example, an amine could be derivatized with 1H-indole-7-sulfonyl chloride, and this new sulfonamide could then serve as the amine component in a four-component Ugi reaction or a three-component Passerini reaction. acs.orgwikipedia.orgnih.gov This strategy allows the indole-7-sulfonyl unit to be embedded deep within the final molecular architecture.

Potential in Known MCRs:

While specific literature examples employing 1H-indole-7-sulfonyl chloride in MCRs are not prevalent, its potential can be inferred from the extensive chemistry of indoles. Many MCRs rely on the reactivity of the indole C3-position toward electrophiles. nih.govmdpi.com The electronic impact of the C7-sulfonyl group is not expected to completely suppress this reactivity, allowing for its participation in reactions such as:

Aza-Friedel-Crafts Reactions: Reacting with imines generated in situ from aldehydes and amines.

Michael Additions: Adding to electron-deficient alkenes.

Mannich-type Reactions: Participating in three-component reactions with an aldehyde and an amine.

The strategic value of 1H-indole-7-sulfonyl chloride lies in its capacity to act as a linchpin, first participating in a complexity-building MCR via its indole core and then allowing for late-stage diversification through the sulfonyl chloride handle, or vice-versa.

Advanced Spectroscopic Characterization Techniques for Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For 1H-indole-7-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

1D NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the six protons on the indole (B1671886) core. The N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The protons on the five-membered pyrrole (B145914) ring (H2 and H3) and the four protons on the benzene (B151609) ring (H4, H5, and H6) would exhibit characteristic chemical shifts and coupling patterns. The strongly electron-withdrawing sulfonyl chloride group at the C7 position would significantly deshield the adjacent H6 proton, causing it to resonate at a downfield chemical shift compared to unsubstituted indole. The coupling constants (J-values) between adjacent protons would be critical in assigning their relative positions.

A patent describing the synthesis of 1H-indole-7-sulfonamide from 1H-indole-7-sulfonyl chloride provides ¹H NMR data for the resulting amide product in DMSO-d6. While not the target compound, it gives insight into the expected shifts for protons on the 7-substituted indole ring, noting doublet of doublets for protons at 7.77 ppm (J = 7.9, 1.1 Hz) and 7.66 ppm (J = 7.6, 1.1 Hz) google.com.

2D NMR (e.g., COSY, HSQC, HMBC, NOESY, NOE)

Two-dimensional NMR experiments are essential for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons, such as H2-H3, H4-H5, and H5-H6, confirming the spin systems within the pyrrole and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is useful for confirming stereochemistry and spatial relationships. For example, a NOESY cross-peak between the H6 proton and the N-H proton could help confirm the orientation of the sulfonyl chloride group.

Correlation with Computed Chemical Shifts

In the absence of complete experimental data, theoretical calculations provide a powerful predictive tool. Using quantum mechanical methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts for a proposed structure. By comparing the theoretically predicted spectrum with any available experimental data, the structural assignment can be validated. This method is particularly useful for distinguishing between isomers, where subtle differences in chemical shifts can be accurately predicted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. For 1H-indole-7-sulfonyl chloride, the molecular formula is C₈H₆ClNO₂S nih.gov. HRMS would provide an experimental mass measurement that can confirm this elemental composition, typically within a few parts per million (ppm) of the calculated theoretical mass. This is a definitive method for verifying the molecular formula of the compound.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides structural clues. For 1H-indole-7-sulfonyl chloride, the fragmentation would likely involve:

Loss of the Chlorine radical (Cl•): Leading to an [M-Cl]⁺ ion.

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds, which could occur after the initial loss of chlorine, resulting in an [M-Cl-SO₂]⁺ fragment corresponding to the indole cation.

Cleavage of the C-S bond: This would separate the sulfonyl chloride group from the indole ring, generating fragments corresponding to the indole ring and the SO₂Cl group.

The analysis of these fragments helps to confirm the presence and location of the sulfonyl chloride substituent on the indole core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds present. For 1H-indole-7-sulfonyl chloride, the IR spectrum is characterized by a combination of absorption bands arising from the indole ring and the sulfonyl chloride group.

The sulfonyl chloride (-SO₂Cl) group exhibits strong, characteristic stretching vibrations for its S=O bonds. acdlabs.com Typically, two distinct bands are observed due to asymmetric and symmetric stretching modes. The indole N-H bond also gives rise to a noticeable stretching band. researchgate.net The aromatic C-H and C=C bonds of the fused ring system contribute to a complex pattern of absorptions in the fingerprint region.

Key vibrational frequencies for 1H-indole-7-sulfonyl chloride can be predicted based on characteristic group frequencies.

Table 1: Characteristic Infrared Absorption Bands for 1H-indole-7-sulfonyl chloride

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3450 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Sulfonyl S=O | Asymmetric Stretch | 1410 - 1370 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1204 - 1166 | Strong |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium-Variable |

| S-Cl | Stretch | 700 - 500 | Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

For a compound like 1H-indole-7-sulfonyl chloride, a single-crystal XRD analysis would reveal the planarity of the indole ring system and the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group. Furthermore, it would elucidate the crystal packing, highlighting non-covalent interactions such as hydrogen bonding involving the indole N-H group and potential π–π stacking between the aromatic rings of adjacent molecules. mdpi.commdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of related indole derivatives allows for the prediction of expected structural parameters. mdpi.commdpi.com

Table 2: Typical Crystallographic Data from X-ray Diffraction Analysis

| Parameter | Information Provided | Expected Value/Observation for Indole Derivatives |

| Crystal System | The basic shape of the unit cell. | Monoclinic, Orthorhombic, or Triclinic systems are common. mdpi.com |

| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/n, P-1. mdpi.com |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | C-S: ~1.77 Å; S=O: ~1.43 Å; S-Cl: ~2.07 Å |

| Bond Angles (°) | The angle formed between three connected atoms. | O-S-O: ~120°; C-S-O: ~108°; C-S-Cl: ~106° |

| Intermolecular Interactions | Non-covalent forces holding the crystal lattice together. | Hydrogen bonds (e.g., N-H···O=S), π–π stacking. mdpi.com |

Advanced Spectroscopic Techniques (e.g., Sulfur K-edge X-ray Absorption Spectroscopy for bonding analysis)

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and chemical environment of sulfur atoms. rsc.org This method involves exciting a core 1s electron of a sulfur atom to unoccupied molecular orbitals using high-energy X-rays, providing detailed information about the sulfur's oxidation state and its covalent bonding. researchgate.netnih.gov

In 1H-indole-7-sulfonyl chloride, the sulfur atom is in a high oxidation state (+6), bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the indole ring. The sulfur K-edge XAS spectrum of this compound would be characterized by an intense, high-energy absorption feature, often called the "white line." The precise energy and shape of this feature are highly sensitive to the nature of the atoms bonded to the sulfur. researchgate.netnih.gov This sensitivity allows for the direct analysis of the S-Cl and S-C bonds and provides insight into the molecular orbital interactions within the sulfonyl group. The technique is particularly valuable for distinguishing between different sulfur functional groups (e.g., sulfones, sulfonates, sulfoxides) in complex chemical systems. rsc.orgresearchgate.net

Table 3: Information Obtainable from Sulfur K-edge XAS for 1H-indole-7-sulfonyl chloride

| Spectral Feature | Origin | Analytical Information |

| Pre-edge Features | Transitions to unoccupied molecular orbitals with S 3p character. | Provides insight into the symmetry and covalent character of the S-ligand bonds. |

| Main Absorption Edge (White Line) | Transitions from the S 1s core level to unoccupied molecular orbitals (e.g., σ* orbitals of S-O, S-C, S-Cl bonds). | The energy position is indicative of the sulfur oxidation state. |

| Post-edge Region (XANES/EXAFS) | Scattering of the ejected photoelectron by neighboring atoms. | Can be used to determine bond distances and coordination numbers around the sulfur atom. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1H-indole-7-sulfonyl chloride, and how can purity be validated?

- Methodology : The synthesis typically involves sulfonation of 1H-indole-7-amine using chlorosulfonic acid under controlled temperature (0–5°C). Purification via recrystallization or column chromatography is essential. Purity validation requires high-performance liquid chromatography (HPLC) (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Detailed documentation of reagents (e.g., supplier, batch number) and storage conditions (e.g., anhydrous environment) is critical for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing 1H-indole-7-sulfonyl chloride?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonyl chloride groups (distinctive coupling patterns).

- FT-IR : Confirm S=O stretching vibrations (~1370 cm⁻¹ and 1180 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peak ([M+H]+ expected at m/z ≈ 231.6). Cross-referencing with literature data ensures accuracy .

Q. What safety protocols are mandatory when handling 1H-indole-7-sulfonyl chloride?

- Methodology : Use nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Conduct reactions in a fume hood to prevent inhalation of vapors. In case of skin contact, wash immediately with soap and water. Emergency protocols require consulting safety data sheets and medical assistance .

Advanced Research Questions

Q. How can researchers optimize the sulfonation reaction to minimize by-products like sulfonic acid derivatives?

- Methodology :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress.

- Parameter Optimization : Adjust stoichiometry (e.g., excess chlorosulfonic acid) and cooling rates to suppress hydrolysis. Computational tools (e.g., DFT calculations) can predict reactive intermediates and guide solvent selection (e.g., dichloromethane vs. DMF) .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved for 1H-indole-7-sulfonyl chloride derivatives?

- Methodology :

- Comparative Analysis : Cross-check with X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry.

- Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments.

- Computational Validation : Use Gaussian or ORCA for spectral simulation to identify discrepancies .

Q. What strategies are effective for integrating 1H-indole-7-sulfonyl chloride into bioactive molecule design?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., alkyl, aryl) at the indole nitrogen.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

- In Vitro Assays : Validate inhibitory activity via fluorescence-based enzymatic assays, ensuring IC50 values are statistically robust (p < 0.05) .

Q. How can statistical methods address variability in dose-response studies involving 1H-indole-7-sulfonyl chloride?

- Methodology :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC50/IC50.

- Error Propagation : Quantify uncertainty in purity and concentration using Monte Carlo simulations.

- Reproducibility Checks : Perform triplicate experiments with independent batches, reporting mean ± SEM .

Data Reporting and Reproducibility

Q. What documentation is required to ensure reproducibility of studies using 1H-indole-7-sulfonyl chloride?

- Methodology :

- Experimental Logs : Record reaction conditions (time, temperature), purification methods, and instrument calibration data.

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in supplementary materials.

- Error Reporting : Disclose batch-to-batch variability (e.g., ±2% purity) and analytical detection limits .

Contradiction Management

Q. How should researchers address discrepancies between observed and literature-reported melting points for 1H-indole-7-sulfonyl chloride?

- Methodology :

- Purity Reassessment : Re-examine via DSC (differential scanning calorimetry) to detect impurities.

- Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. hexane) to isolate stable crystalline forms.

- Collaborative Verification : Share samples with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.